2-苯氧基-4,6-二苯基嘧啶

描述

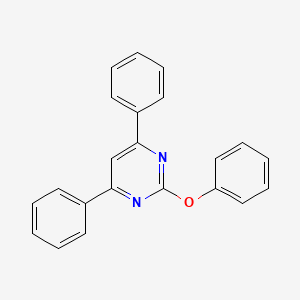

2-phenoxy-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C22H16N2O . It has an average mass of 324.375 Da and a monoisotopic mass of 324.126251 Da .

Synthesis Analysis

The synthesis of 2-phenoxy-4,6-diphenylpyrimidine and its derivatives has been reported in several studies . For instance, one study describes a multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines using hexamethyldisilazane as a nitrogen source under microwave irradiation . Another study discusses the design and synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .Molecular Structure Analysis

The molecular structure of 2-phenoxy-4,6-diphenylpyrimidine has been analyzed using X-ray diffraction (XRD) and sophisticated computational methodologies . The compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings, was validated by XRD findings .科学研究应用

Nonlinear Optical Materials

2-Phenoxy-4,6-diphenylpyrimidine: has been studied for its potential use in nonlinear optical materials . These materials are crucial for various applications such as high-speed data transmission, information processing, and laser technology . The compound’s structure allows for significant electron deficiency, which is beneficial for creating p-conjugated push-pull chromophores, leading to materials with desirable optical properties.

Organic Electronics

The compound’s electron-withdrawing capabilities make it a candidate for use in organic electronics . It can serve as an electron-accepting fragment in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics .

Thermally Activated Delayed Fluorescence (TADF)

2-Phenoxy-4,6-diphenylpyrimidine: derivatives have been explored for their role in TADF in OLEDs. TADF materials are essential for creating highly efficient and stable blue light-emitting devices, which are challenging to achieve with conventional fluorescent materials .

Duchenne Muscular Dystrophy Treatment

Research has indicated that derivatives of this compound may act as utrophin modulators . Upregulation of utrophin is a promising therapeutic strategy for treating Duchenne muscular dystrophy, a condition with limited treatment options .

Fluorescence Quantum Yield Enhancement

The introduction of electron-donor units into the structure of 2-Phenoxy-4,6-diphenylpyrimidine can increase its fluorescence quantum yield. This property is valuable for developing new fluorescent dyes and sensors .

High-Performance Power Generation Systems

While not directly related to the compound itself, the identifier “CBDivE_013687” is associated with high-integrity safety-critical systems in power generation. This highlights the importance of precise chemical identification and certification in industries where safety and performance are paramount .

Synthetic Organic Chemistry

The compound serves as a building block in synthetic organic chemistry, providing a pathway to create various substituted pyrimidines. These compounds have a wide range of applications, including medicinal chemistry and material science .

Chemical Stability and Modification

2-Phenoxy-4,6-diphenylpyrimidine: offers long-term chemical stability, which is a desirable trait for materials used in harsh environments. Additionally, its structure allows for modification to tailor emission properties for specific applications .

未来方向

While specific future directions for 2-phenoxy-4,6-diphenylpyrimidine are not explicitly stated in the literature, research into the synthesis, properties, and potential applications of related compounds continues to be an active area of study . This includes the development of new derivatives with improved efficacy, physicochemical properties, and mechanisms of action .

作用机制

Target of Action

The primary targets of 2-Phenoxy-4,6-diphenylpyrimidine are Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . These enzymes play a crucial role in the treatment of Alzheimer’s disease . Another significant target is Histone Deacetylase 6 (HDAC6) , which plays an important role in cancer treatment .

Mode of Action

2-Phenoxy-4,6-diphenylpyrimidine interacts with its targets, leading to significant changes. For instance, it inhibits HDAC6 with an IC50 of 3.8 nM and shows 26-fold selectivity over HDAC1 . This compound series operates via a novel mechanism of action, distinct from that of ezutromid .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it inhibits both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these systems can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s physicochemical and adme properties were considered during its development .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including 2-Phenoxy-4,6-diphenylpyrimidine, and their metabolites throughout the environment .

属性

IUPAC Name |

2-phenoxy-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBGDKDDIHPIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346046 | |

| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-4,6-diphenylpyrimidine | |

CAS RN |

300358-65-0 | |

| Record name | 2-Phenoxy-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)

![N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B5300046.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)

![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)

![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)

![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)

![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)

![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)